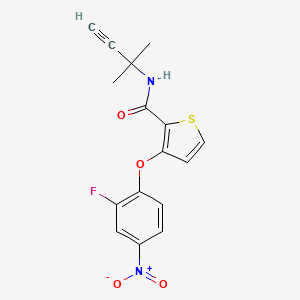

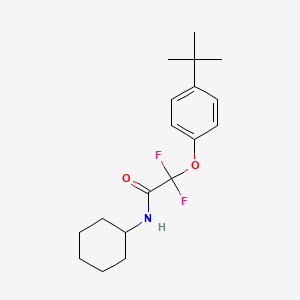

N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide

Descripción general

Descripción

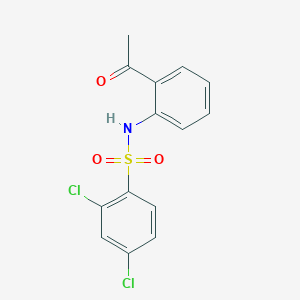

“N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide” is a complex organic compound. It likely contains an acetylphenyl group (a phenyl group with an acetyl substituent), a dichlorobenzene group (a benzene ring with two chlorine atoms), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the acetyl group to a phenyl ring, the substitution of hydrogen atoms on a benzene ring with chlorine atoms to form dichlorobenzene, and the formation of a sulfonamide group .Molecular Structure Analysis

The exact molecular structure of “N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide” would depend on the specific locations of the acetylphenyl, dichlorobenzene, and sulfonamide groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving “N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide” would depend on the specific conditions and reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide”, such as its melting point, boiling point, solubility, and reactivity, would depend on its specific molecular structure .Aplicaciones Científicas De Investigación

Molecular Conformation and Crystal Assembly : Research has shown that chloro substitution in arylsulfonamides, including N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide, does not significantly alter their molecular conformation or intermolecular architecture. This suggests a stable molecular structure despite changes in chloro substitutions (Fernandes et al., 2011).

Chemical Synthesis Efficiency : A study highlighted an efficient method for synthesizing N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, which is structurally similar to N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide. This method could potentially be adapted for the synthesis of N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide, offering benefits like excellent yields and high purity (Kobkeatthawin et al., 2017).

Potential Antitumor Activity : Some chlorinated benzenesulfonamide derivatives, including those similar to N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide, have shown promising in vitro antitumor activity against certain cell lines. This indicates potential therapeutic applications in cancer treatment (Fahim & Shalaby, 2019).

Cytotoxicity Assessment : Sulfonamide-chalcone derivatives, closely related to N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide, were studied for their cytotoxic activity against various cancer cell lines. This research provides insights into the potential cytotoxic properties of similar compounds (Castro et al., 2015).

Carbonic Anhydrase Inhibitory Effects : A study on 4-(2-substituted hydrazinyl)benzenesulfonamides demonstrated significant inhibitory effects against certain carbonic anhydrase isoenzymes. This suggests that N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide could potentially exhibit similar inhibitory properties (Gul et al., 2016).

Antimicrobial Properties : Arylsubstituted halogen(thiocyanato)amides containing an acetylphenyl fragment, which is structurally related to N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide, have shown antimicrobial properties. This opens up potential applications in developing antimicrobial agents (Baranovskyi et al., 2018).

Mecanismo De Acción

Target of Action

For instance, acetyl-L-carnitine, a mitochondrial metabolite, has been suggested as a novel epigenetic modulator of brain plasticity and a therapeutic target for clinical phenotypes of depression linked to childhood trauma .

Mode of Action

For example, substituted benzothiazoles bearing semicarbazone and thiosemicarbazone moieties were found to exhibit antimicrobial activity and possible modes of action .

Biochemical Pathways

For instance, boronic acid-based compounds have been found to exhibit reversible kinetics and have applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

Pharmacokinetics

Compounds with similar structures have been found to exhibit various pharmacokinetic properties .

Result of Action

For instance, the Camps reaction, an intramolecular cyclization of N-(2-acylaryl)amides, has been found to lead to the formation of quinoline-2(1H)-ones, quinoline-4(1H)-ones, or their mixtures .

Action Environment

Compounds with similar structures have been found to exhibit various environmental influences .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3S/c1-9(18)11-4-2-3-5-14(11)17-21(19,20)10-6-7-12(15)13(16)8-10/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXCINQNSMHIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701233665 | |

| Record name | N-(2-Acetylphenyl)-3,4-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303152-41-2 | |

| Record name | N-(2-Acetylphenyl)-3,4-dichlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303152-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Acetylphenyl)-3,4-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

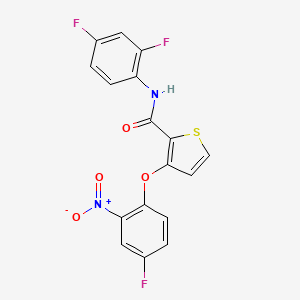

![Methyl 2-({2-[(2,4-difluoroanilino)carbonyl]-3-thienyl}sulfanyl)acetate](/img/structure/B3122648.png)

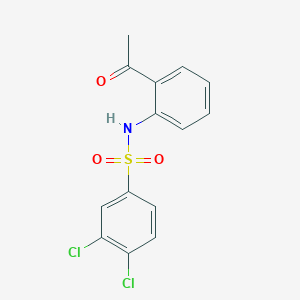

![2-[4-(Tert-butyl)phenoxy]-2,2-difluoro-1-morpholino-1-ethanone](/img/structure/B3122663.png)

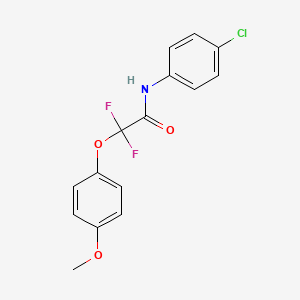

![1-[nitro(phenylsulfonyl)methyl]-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B3122675.png)

methanone](/img/structure/B3122692.png)

![2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B3122714.png)

![2-[(4-Methylphenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B3122728.png)